Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate
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Overview
Description
Ethyl 3-(2-azabicyclo[211]hexan-1-yl)propanoate is a compound that belongs to the class of bicyclic structures, specifically the azabicyclohexane family These compounds are known for their unique structural features, which include a nitrogen atom incorporated into a bicyclic framework
Preparation Methods
The synthesis of Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate can be achieved through several routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can then be further derivatized to obtain the desired compound . Another method involves the formal single electron reduction of azabicyclo[1.1.0]butanes under photochemical conditions . This process utilizes a polar-radical-polar relay strategy to achieve the cycloaddition reaction, resulting in the formation of 1-azabicyclo[2.1.1]hexanes .
Chemical Reactions Analysis
Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the bicyclic structure. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in synthetic chemistry .
Scientific Research Applications
Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate has a wide range of scientific research applications. In medicinal chemistry, it is explored as a potential bioisostere for designing new drug candidates . Its rigid bicyclic structure provides unique pharmacokinetic properties, making it a valuable scaffold for drug development. In materials science, the compound is used to create novel sp3-rich chemical spaces, which are essential for developing new materials with enhanced properties . Additionally, it has applications in the synthesis of complex organic molecules and as a building block for various chemical transformations .
Mechanism of Action
The mechanism of action of Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to mimic the spatial arrangement of certain biological molecules, enabling it to bind to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate can be compared with other similar compounds, such as 1-azabicyclo[2.1.1]hexanes and 8-azabicyclo[3.2.1]octanes . These compounds share similar bicyclic structures but differ in the arrangement and substitution of their functional groups. The unique feature of this compound is its ethyl ester group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)3-4-10-5-8(6-10)7-11-10/h8,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAGAXJPMFNQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC12CC(C1)CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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